Cas no 736987-76-1 (2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-[(E)-2-(Furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a furan-substituted vinylboronate ester, commonly employed as a versatile intermediate in organic synthesis. Its key advantages include stability under ambient conditions and compatibility with various cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitating the introduction of furan-containing motifs into complex molecular frameworks. The dioxaborolane moiety enhances solubility in organic solvents, while the (E)-configured vinyl group ensures regioselective reactivity. This compound is particularly useful in pharmaceutical and materials science research, where furan derivatives are valued for their electronic and structural properties. Its well-defined stereochemistry and functional group tolerance make it a reliable building block for targeted synthetic applications.
2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
736987-76-1 structure
Product Name:2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:736987-76-1
MF:C12H17BO3
MW:220.072583913803
CID:5695052
PubChem ID:131242846
Update Time:2025-10-29

2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-[(E)-2-(FURAN-3-YL)ETHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • EN300-802223
    • 736987-76-1
    • 2-[2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5-9H,1-4H3/b7-5+
    • InChI Key: FYGQTIPEOUZWMM-FNORWQNLSA-N
    • SMILES: O1B(/C=C/C2=COC=C2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 220.1270746g/mol
  • Monoisotopic Mass: 220.1270746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.6Ų

2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 736987-76-1)

2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a sophisticated organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number 736987-76-1, is a derivative of dioxaborolane and features a conjugated system with a furan moiety. Its unique structural properties make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a borylated furan ring connected to an alkenyl group. This configuration allows for versatile cross-coupling reactions, which are pivotal in modern drug discovery. The presence of the tetramethyl substituents enhances the stability of the boronate ester, making it an excellent candidate for Suzuki-Miyaura coupling reactions. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many biologically active compounds.

In recent years, there has been a surge in research focused on developing efficient and sustainable synthetic routes for pharmaceutical intermediates. The use of organoboron compounds like 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane aligns with this trend due to their ability to facilitate carbon-carbon bond formation under mild conditions. This has led to significant advancements in the synthesis of complex molecules with minimal environmental impact.

The furan moiety in this compound plays a crucial role in its reactivity and functionality. Furan derivatives are known for their ability to participate in various chemical transformations due to the electron-rich nature of the oxygen atom. In particular, the 3-position of the furan ring is highly reactive towards electrophilic addition reactions. This property has been exploited in the synthesis of more complex boronate esters and other functionalized derivatives. The conjugation between the furan ring and the alkenyl group further enhances its reactivity by allowing for electronic delocalization.

One of the most notable applications of 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the field of drug development. Boronate esters are well-known for their role as pharmacophores in various therapeutic agents. For instance, they have been extensively studied for their potential applications in anticancer therapies due to their ability to form stable complexes with biological targets. The synthesis of such compounds often requires highly functionalized boronate esters that can undergo selective modifications without compromising their structural integrity.

Recent studies have demonstrated the utility of this compound in the preparation of novel antiviral agents. The ability to introduce diverse functional groups into the molecule through cross-coupling reactions allows researchers to tailor the properties of these compounds for specific biological targets. For example, modifications at the alkenyl position can alter the electronic properties of the molecule, thereby influencing its binding affinity and selectivity towards viral enzymes or receptors.

The tetramethyl substituents on the dioxaborolane ring contribute to its stability and solubility characteristics. These bulky groups prevent unwanted side reactions by shielding the boronate ester from nucleophilic attack under typical reaction conditions. This stability is particularly important when working with sensitive intermediates that require precise control over reaction conditions to avoid degradation.

In addition to its pharmaceutical applications, 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found utility in materials science research. Boronate esters are known for their ability to form coordination complexes with metal ions due to their Lewis basicity. This property has been exploited in the development of metal organic frameworks (MOFs) and other advanced materials that require precise control over molecular interactions.

The synthesis and characterization of this compound have been subjects of extensive research over recent years. Advances in synthetic methodologies have enabled researchers to produce high-purity samples with greater ease than ever before. These improvements have opened up new possibilities for exploring its applications in various fields.

The future prospects for 2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are promising as new synthetic techniques continue to emerge。 The ability to functionalize this compound with diverse substituents will likely lead to even more innovative applications, particularly in drug discovery and materials science。 As our understanding of its reactivity and functionality grows, so too will its importance as a key intermediate。

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